molecular formula C16H21NO3 B8443522 (3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid

(3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid

Cat. No. B8443522
M. Wt: 275.34 g/mol
InChI Key: PWHLUPWFDPKNKG-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

(3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid (620 mg) was dissolved in dry dichloromethane (25 mL) and treated with borane-methyl sulphide complex (2M, 12 mL) at room temperature. The reaction was stirred at room temperature for 1 hour and at reflux for a further 1 hour. The mixture was cooled, quenched with methanol and treated with 2M hydrochloric acid (25 mL). The acidified mixture was heated at reflux for 10 minutes, cooled and basified with 2M sodium hydroxide. The basic mixture was extracted with dichloromethane (2×50 mL). The organic extracts were combined, dried over anhydrous sodium sulphate, filtered and concentrated to yield 500 mg of the sub-titled compound as an oil.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([CH2:10][C:11]2[CH:12]=[C:13]([CH2:17][C:18](O)=[O:19])[CH:14]=[CH:15][CH:16]=2)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>ClCCl>[CH:1]1([NH:7][CH2:8][CH2:10][C:11]2[CH:12]=[C:13]([CH2:17][CH2:18][OH:19])[CH:14]=[CH:15][CH:16]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
C1(CCCCC1)NC(=O)CC=1C=C(C=CC1)CC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with borane-methyl sulphide complex (2M, 12 mL) at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with methanol
ADDITION
Type
ADDITION
Details
treated with 2M hydrochloric acid (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The acidified mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The basic mixture was extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)NCCC=1C=C(C=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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